1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol
Overview
Description
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of a hexafluoropropanol group attached to a phenyl ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-ethenylphenyl derivatives with hexafluoropropanol. One common method includes the use of phase transfer catalysts to facilitate the reaction between 4-ethenylphenyl halides and hexafluoropropanol under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may involve continuous flow processes to enhance efficiency and scalability . These methods often employ microreactors to control reaction conditions precisely, leading to higher yields and reduced reaction times compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-one.
Reduction: Formation of 2-(4-Ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
Substitution: Formation of 4-nitro-2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol or 4-bromo-2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
Scientific Research Applications
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethenylphenyl)-1,1,1-trifluoropropan-2-ol: Similar structure but with fewer fluorine atoms, leading to different chemical properties.
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropane: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its combination of a highly electronegative hexafluoropropanol group and an ethenyl-substituted phenyl ring. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPTOIUYREFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116352-29-5 | |
Record name | Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116352-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00382050 | |
Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122056-08-0 | |
Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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